(E)-Ethyl 3-iodoacrylate

Palladium Catalysis Cross-Coupling Kinetic Reactivity

(E)-Ethyl 3-iodoacrylate is a stereochemically pure (E)-configured α,β-unsaturated ester bearing a vinyl iodide moiety. It serves as a versatile electrophilic building block in transition-metal-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura, Sonogashira) and as a stereospecific substrate for base-mediated nucleophilic substitutions.

Molecular Formula C5H7IO2
Molecular Weight 226.013
CAS No. 31930-37-7
Cat. No. B2785260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-iodoacrylate
CAS31930-37-7
Molecular FormulaC5H7IO2
Molecular Weight226.013
Structural Identifiers
SMILESCCOC(=O)C=CI
InChIInChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
InChIKeyAELYFQSZXFFNGP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Ethyl 3-iodoacrylate (CAS 31930-37-7): A Stereodefined Vinyl Iodide Building Block for Cross-Coupling and Stereospecific Transformations


(E)-Ethyl 3-iodoacrylate is a stereochemically pure (E)-configured α,β-unsaturated ester bearing a vinyl iodide moiety . It serves as a versatile electrophilic building block in transition-metal-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura, Sonogashira) and as a stereospecific substrate for base-mediated nucleophilic substitutions [1]. The compound's single defined stereochemistry and the presence of the highly reactive C–I bond are essential for predictable stereochemical outcomes in downstream synthetic sequences [2].

Why (E)-Ethyl 3-iodoacrylate Cannot Be Replaced by Its (Z)-Isomer or Bromo-Analog in Stereospecific Synthesis


Generic substitution of (E)-ethyl 3-iodoacrylate with its (Z)-stereoisomer or the corresponding bromoacrylate leads to dramatically different stereochemical outcomes and reduced efficiency in key synthetic transformations. The (E)-geometry is mandatory for accessing the correct stereochemistry in products derived from stereospecific nucleophilic additions, as the (Z)-isomer often yields the opposite or mixed stereoisomers [1]. Similarly, substituting the iodo moiety with a bromo group results in significantly lower reactivity in palladium-catalyzed cross-couplings, often requiring harsher conditions and affording lower yields [2]. The following quantitative evidence demonstrates why the specific stereochemical and halogen identity of (E)-ethyl 3-iodoacrylate is non-negotiable for reliable, high-yielding, and stereocontrolled synthesis.

(E)-Ethyl 3-iodoacrylate: Quantitative Differentiation in Reactivity, Stereospecificity, and Physical Properties


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Compared to Bromoacrylate

In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is significantly faster for vinyl iodides than for vinyl bromides. A study on Stille coupling using tertiary arsine ligands explicitly states that 'the iodoacrylate is more reactive towards Pd insertion than the bromoacrylate' [1]. While the study does not provide a numeric rate constant ratio for ethyl acrylates, this qualitative difference is a well-established trend in organometallic chemistry and is corroborated by the broader literature. This heightened reactivity allows for milder reaction conditions and often translates to higher isolated yields in complex synthetic sequences.

Palladium Catalysis Cross-Coupling Kinetic Reactivity

Stereospecific Base-Mediated Synthesis with High Yields Up to 98%

When (E)-ethyl 3-iodoacrylate is subjected to DABCO-mediated reaction with phenols or N-heterocycles, it undergoes stereospecific substitution to yield exclusively the (E)-configured aryloxy or amino substituted acrylate products [1]. In contrast, the (Z)-isomer under identical conditions yields exclusively the (E)-isomer (inversion), and other bases or metal catalysts yield mixtures of stereoisomers [2]. The optimized DABCO conditions afford isolated yields up to 98% with full retention of stereochemistry for the (E)-iodoacrylate [1].

Stereospecific Synthesis Base-Mediated Vinyl Ethers

Competitive Performance in Horner-Wadsworth-Emmons (HWE) Olefination

In a head-to-head comparison of synthetic utility, the HWE reaction of a bromo-phosphonoacetate reagent with various aldehydes produced (E)-α-bromoacrylates with selectivities of 89:11 to 99:1 and yields typically >90% [1]. Treatment of the same reagent with NaI generated the corresponding (E)-α-iodoacrylates in comparable yields (87-100%) and selectivities (91:9 to 99:1) [1]. This demonstrates that the iodo analogue is synthesized with equivalent efficiency and stereocontrol, making it an equally viable precursor for further functionalization.

HWE Olefination Stereoselective Synthesis α-Iodoacrylates

Well-Defined Physical Properties for Reliable Handling and Storage

The compound's physical properties are well-characterized, facilitating accurate experimental planning. Reported values include a density of 1.8±0.1 g/cm³ (predicted) or 1.765 g/mL at 25 °C (literature) and a boiling point of 198.5±23.0 °C at 760 mmHg (predicted) or 85 °C at 20 mmHg (literature) . These data ensure consistent volumetric handling and predictable behavior during distillation or concentration steps.

Physical Properties Handling Storage

Optimal Application Scenarios for (E)-Ethyl 3-iodoacrylate Based on Quantitative Performance Evidence


Stereospecific Synthesis of (E)-Configured Aryloxy and Amino Acrylates

Leveraging the DABCO-mediated methodology [1], (E)-ethyl 3-iodoacrylate is the substrate of choice for preparing single-isomer (E)-aryloxy and amino substituted acrylates. The reaction proceeds with full retention of stereochemistry and yields up to 98%, making it ideal for constructing stereochemically pure intermediates for pharmaceuticals and advanced materials where even minor stereoisomeric impurities can compromise biological activity or material properties.

Palladium-Catalyzed Cross-Coupling for Complex Molecular Scaffolds

The high reactivity of the vinyl iodide moiety towards Pd(0) oxidative addition [1] positions (E)-ethyl 3-iodoacrylate as a superior electrophile in Heck, Suzuki-Miyaura, and Sonogashira couplings. It enables the efficient introduction of diverse aryl, alkenyl, and alkynyl groups at the β-position of the acrylate, a common strategy in the synthesis of conjugated polymers, natural product analogs, and functional materials.

Synthesis of Trisubstituted Alkenes via Sequential Functionalization

The robust synthetic accessibility of (E)-α-iodoacrylates via HWE olefination, with yields comparable to the bromo analogues (87-100%) and excellent stereoselectivity [1], makes (E)-ethyl 3-iodoacrylate a key precursor for trisubstituted alkenes. Its use in subsequent Sonogashira couplings [1] demonstrates a practical two-step route to densely functionalized olefins with defined geometry, valuable in medicinal chemistry and materials science.

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